molecular formula C16H18N4O2 B11795419 5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11795419
M. Wt: 298.34 g/mol
InChI Key: NRAXHCIPRKAWFP-UHFFFAOYSA-N
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Description

5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a triazole ring, a phenyl group, and a tetrahydropyridine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition of azides and alkynes to form the triazole ring, followed by the introduction of the phenyl and tetrahydropyridine groups through subsequent reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro form.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
  • 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole
  • 3-[3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Uniqueness

5-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, phenyl group, and tetrahydropyridine moiety allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

5-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1-phenyltriazole-4-carboxylic acid

InChI

InChI=1S/C16H18N4O2/c1-2-19-10-8-12(9-11-19)15-14(16(21)22)17-18-20(15)13-6-4-3-5-7-13/h3-8H,2,9-11H2,1H3,(H,21,22)

InChI Key

NRAXHCIPRKAWFP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=CC1)C2=C(N=NN2C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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